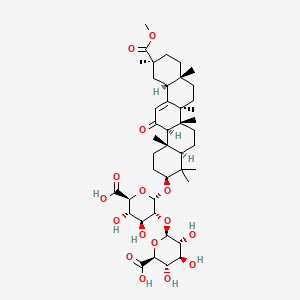
Methyl glycyrrhizate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl glycyrrhizate is a derivative of glycyrrhizic acid, which is a triterpenoid saponin compound extracted from the roots of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweetening properties and is widely used in the food, pharmaceutical, and cosmetic industries due to its various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .
准备方法
Synthetic Routes and Reaction Conditions
Methyl glycyrrhizate can be synthesized through the esterification of glycyrrhizic acid. The process involves the reaction of glycyrrhizic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of methyl glycyrrhizinate involves the extraction of glycyrrhizic acid from licorice roots, followed by its purification and subsequent esterification with methanol. The process is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Methyl glycyrrhizate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under mild conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various glycyrrhetinic acid derivatives, which possess enhanced biological activities compared to the parent compound .
科学研究应用
Methyl glycyrrhizate has a wide range of scientific research applications, including:
作用机制
Methyl glycyrrhizate exerts its effects through various molecular targets and pathways, including:
Inhibition of NF-κB Pathway: This pathway is involved in the regulation of inflammation and immune responses.
Antiviral Activity: The compound inhibits viral replication by interfering with viral entry and replication processes.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
相似化合物的比较
Similar Compounds
Glycyrrhizic Acid: The parent compound from which methyl glycyrrhizinate is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with enhanced anti-inflammatory and antiviral properties.
Diammonium Glycyrrhizinate: A derivative of glycyrrhizic acid with improved solubility and bioavailability.
Uniqueness
Methyl glycyrrhizate is unique due to its enhanced solubility and bioavailability compared to glycyrrhizic acid. This makes it a more effective compound for various applications in the pharmaceutical and cosmetic industries .
属性
分子式 |
C43H64O16 |
|---|---|
分子量 |
837 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1 |
InChI 键 |
CAKDFKUXFMLCAR-UIOGXPPZSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)OC |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C |
同义词 |
GAMME glycyrrhizic acid methyl ester methyl glycyrrhizate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















